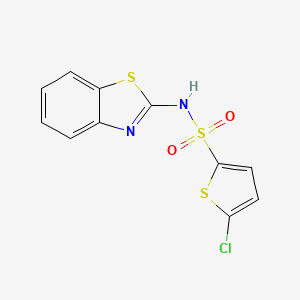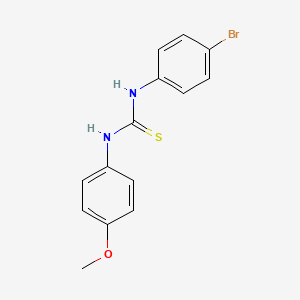
2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(2-furylmethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(2-furylmethyl)acrylamide, also known as CEFMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CEFMA is a member of the acrylamide family of compounds, which are widely used in various fields such as biotechnology, medicine, and materials science.
Applications De Recherche Scientifique
2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(2-furylmethyl)acrylamide has been extensively studied for its potential applications in scientific research. One of the primary applications of 2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(2-furylmethyl)acrylamide is as a fluorescent probe for the detection of protein tyrosine phosphatase activity. 2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(2-furylmethyl)acrylamide has been shown to selectively bind to protein tyrosine phosphatase and emit a fluorescent signal upon dephosphorylation of the tyrosine residue. This property of 2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(2-furylmethyl)acrylamide makes it a valuable tool for studying the activity of protein tyrosine phosphatase in various biological systems.
Mécanisme D'action
The mechanism of action of 2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(2-furylmethyl)acrylamide involves its selective binding to protein tyrosine phosphatase. The furfuryl group in 2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(2-furylmethyl)acrylamide interacts with the active site of the protein tyrosine phosphatase, while the cyano group acts as a leaving group during dephosphorylation of the tyrosine residue. Upon dephosphorylation, 2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(2-furylmethyl)acrylamide emits a fluorescent signal that can be detected using fluorescence microscopy or spectroscopy.
Biochemical and Physiological Effects
2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(2-furylmethyl)acrylamide has been shown to have minimal biochemical and physiological effects on cells and tissues. In vitro studies have shown that 2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(2-furylmethyl)acrylamide does not affect cell viability or proliferation at concentrations used for fluorescent imaging. However, further studies are needed to determine the long-term effects of 2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(2-furylmethyl)acrylamide on cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(2-furylmethyl)acrylamide in lab experiments is its high selectivity for protein tyrosine phosphatase. This property of 2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(2-furylmethyl)acrylamide allows for the detection of protein tyrosine phosphatase activity in complex biological systems. However, one of the limitations of using 2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(2-furylmethyl)acrylamide is its limited solubility in aqueous solutions, which can affect its performance in certain experimental conditions.
Orientations Futures
There are several future directions for the use of 2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(2-furylmethyl)acrylamide in scientific research. One potential application is the use of 2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(2-furylmethyl)acrylamide as a tool for studying the regulation of protein tyrosine phosphatase activity in cancer cells. Another potential application is the use of 2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(2-furylmethyl)acrylamide in the development of new fluorescent probes for other biological targets. Additionally, further studies are needed to optimize the synthesis and performance of 2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(2-furylmethyl)acrylamide in various experimental conditions.
Conclusion
In conclusion, 2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(2-furylmethyl)acrylamide is a valuable tool for studying the activity of protein tyrosine phosphatase in various biological systems. Its high selectivity and fluorescent properties make it a valuable tool for fluorescent imaging in scientific research. However, further studies are needed to optimize its performance and explore its potential applications in other fields of research.
Méthodes De Synthèse
The synthesis of 2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(2-furylmethyl)acrylamide is a multi-step process that involves the reaction of several chemical reagents. The first step involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with malononitrile to form the intermediate product, 2-(4-ethoxy-3-methoxyphenyl)-2-cyanoacetic acid. This intermediate product is then reacted with furfurylamine to form the final product, 2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(2-furylmethyl)acrylamide. The synthesis of 2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(2-furylmethyl)acrylamide is a complex process that requires expertise in organic chemistry and careful handling of the chemical reagents.
Propriétés
IUPAC Name |
(E)-2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(furan-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-3-23-16-7-6-13(10-17(16)22-2)9-14(11-19)18(21)20-12-15-5-4-8-24-15/h4-10H,3,12H2,1-2H3,(H,20,21)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWSGSBZOVRKLO-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NCC2=CC=CO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NCC2=CC=CO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(furan-2-ylmethyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-chloro-5-methylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5776599.png)


![2-[[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl](methyl)amino]ethanol](/img/structure/B5776628.png)
![4-({4-[(4-nitrophenyl)thio]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5776632.png)

![4-methoxy-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5776640.png)

![6-chloro-2-(3-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5776659.png)


![3-chloro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide](/img/structure/B5776672.png)

![N-(4-isopropylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5776697.png)